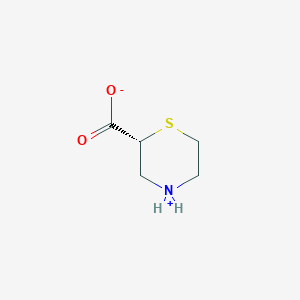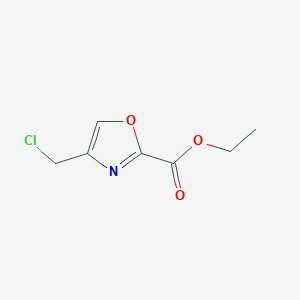
4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H14N2O5 and a molecular weight of 242.23 . This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, making them important scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . This process is carried out at room temperature and is stereospecific, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to batch processes .
Industrial Production Methods
Industrial production of tertiary butyl esters, including this compound, can be achieved using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: The conversion of oxazolines to oxazoles using manganese dioxide.
Substitution: Reactions involving the replacement of functional groups within the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Various reagents can be used depending on the desired substitution pattern, including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and other fields .
Scientific Research Applications
4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the oxazole ring.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole.
Other Heterocycles: Compounds containing similar heterocyclic structures, such as thiazoles and imidazoles.
Uniqueness
4-tert-Butoxycarbonylamino-oxazole-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-6-5-16-7(11-6)8(13)15-4/h5H,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBJJDFOHBVEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC(=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-benzo[d]isoxazole-5-boronic acid](/img/structure/B8188690.png)






